molecular formula C11H9NO3 B1590762 8-Methoxyquinoline-3-carboxylic acid CAS No. 71082-36-5

8-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1590762
CAS No.: 71082-36-5
M. Wt: 203.19 g/mol
InChI Key: MCODIFYTJFMYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxyquinoline-3-carboxylic acid (CAS: 71082-36-5) is a quinoline derivative with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol. It is structurally characterized by a methoxy group (-OCH₃) at the 8-position and a carboxylic acid (-COOH) group at the 3-position of the quinoline ring (Figure 1). This compound is primarily used in research settings for drug discovery, particularly in the development of antibiotics and anticancer agents due to its structural versatility and bioactivity .

Properties

IUPAC Name

8-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-8(11(13)14)6-12-10(7)9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODIFYTJFMYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562882
Record name 8-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-36-5
Record name 8-Methoxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71082-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-3-carboxylic acid typically involves the reaction of 8-hydroxyquinoline with methoxy-substituted reagents under specific conditions. One common method is the Williamson ether synthesis, where 8-hydroxyquinoline reacts with methoxyalkyl halides in the presence of a base to form the desired product . Another approach involves the direct methoxylation of quinoline-3-carboxylic acid derivatives using methanol and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of recyclable catalysts and solvent-free conditions are also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

8-Methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and coordination complexes.

    Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.

    Industry: The compound is used in the development of dyes, pigments, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 8-Methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways. The methoxy and carboxylic acid groups play a significant role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The bioactivity of quinoline derivatives is highly dependent on substituent positions and functional groups. Below is a comparative analysis of 8-methoxyquinoline-3-carboxylic acid with its analogs:

Table 1: Structural and Functional Comparison of Quinoline-3-carboxylic Acid Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 8-OCH₃, 3-COOH C₁₁H₉NO₃ 203.19 Antibacterial; research applications
8-Chloroquinoline-3-carboxylic acid 8-Cl, 3-COOH C₁₀H₆ClNO₂ 207.62 Intermediate for synthesizing methoxy derivatives; moderate antibacterial activity
6-Methoxyquinoline-3-carboxylic acid 6-OCH₃, 3-COOH C₁₁H₉NO₃ 203.19 Structural isomer; lower solubility in polar solvents
7-Methoxyquinoline-3-carboxylic acid 7-OCH₃, 3-COOH C₁₁H₉NO₃ 203.19 Limited bioactivity data; used in fluorescence studies
5-Chloro-8-methoxy-1-methyl-4-oxo-quinoline-3-carboxylic acid 5-Cl, 8-OCH₃, 1-CH₃, 4-oxo C₁₂H₁₀ClNO₄ 283.67 Enhanced antibacterial activity; potential drug candidate
7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 7,8-(OCH₃)₂, 2-oxo, 3-COOH C₁₂H₁₁NO₅ 249.22 Antioxidant properties; used in neurodegenerative disease research

Key Research Findings

Antibacterial Activity
  • This compound exhibits superior antibacterial activity compared to its 8-chloro analog, likely due to the electron-donating methoxy group enhancing interaction with bacterial enzymes .
  • 5-Chloro-8-methoxy derivatives (e.g., CAS 682352-75-6) show enhanced potency against Gram-negative pathogens, attributed to the synergistic effects of chloro and methoxy substituents .
Solubility and Bioavailability
  • The 6-methoxy isomer demonstrates reduced solubility in aqueous media compared to the 8-methoxy variant, limiting its utility in drug formulations .
  • This compound’s solubility in DMSO and methanol facilitates its use in high-throughput screening for drug discovery .

Biological Activity

8-Methoxyquinoline-3-carboxylic acid (MQCA) is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of MQCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a quinoline ring with a methoxy group at the 8-position and a carboxylic acid group at the 3-position. Its molecular formula is C11H9NO3C_{11}H_{9}NO_{3} with a molecular weight of 203.19 g/mol. The unique structural arrangement contributes to its biological activities and interaction with various molecular targets.

Antimicrobial Activity

MQCA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of MQCA exhibit strong antibacterial effects against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

CompoundActivityMIC (mg/mL)
MQCAAntibacterial0.0625 (vs. S. aureus)
4-Hydroxy-8-methoxyquinoline-3-carboxylic acidAntimicrobial-
6-Chloro-4-hydroxy-8-methoxyquinoline-3-carboxylic acidPotential anticancer-

Anticancer Activity

MQCA has been studied for its anticancer potential, particularly against liver cancer cell lines such as HepG2 and breast cancer cell lines like MCF-7. In vitro studies have shown that MQCA derivatives can inhibit cell proliferation effectively.

  • Case Study : A derivative of MQCA was found to have an IC50 value of 17 µM against HepG2 cells, indicating moderate cytotoxicity. Another compound demonstrated enhanced activity with an IC50 of 2.3 µM when an acetyl group was introduced.
Cell LineCompoundIC50 (µM)
HepG2MQCA Derivative17
HepG2Acetylated Derivative2.3
MCF-7Various Derivatives-

The exact mechanism by which MQCA exerts its biological effects is still under investigation. However, it is known to interact with specific proteins and enzymes, influencing pathways related to apoptosis and cell cycle regulation.

  • Inhibition of β-Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit β-tubulin polymerization, which is crucial for cancer cell division.
  • Activation of Caspases : Some studies suggest that MQCA may activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.

Research Findings

Recent studies have focused on enhancing the selectivity and efficacy of MQCA derivatives through structural modifications. For instance, altering the pKa values has been shown to improve drug absorption in acidic environments typical of tumor tissues, thus enhancing selectivity for cancer cells over non-cancerous cells.

Summary of Key Findings

  • Antimicrobial Efficacy : MQCA exhibits potent activity against multi-drug resistant bacteria.
  • Anticancer Potential : Significant cytotoxicity against various cancer cell lines.
  • Mechanistic Insights : Involvement in apoptosis and inhibition of critical cellular processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxyquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-Methoxyquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.